1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine

Fragment-based drug discovery Bromodomain BRD1 X-ray crystallography

Procurement of incorrect regioisomers (e.g., CAS 63156-74-1) leads to failed BRD1 binding assays and inactive Hsp90 inhibitors. This compound provides the validated C3-(4-trifluoromethylphenyl) substitution pattern confirmed by X-ray crystallography. • Validated BRD1 fragment hit (PDB 5PO9): 5-amine and CF₃ groups are essential for acetyl-lysine pocket recognition • Critical amine intermediate for resorcylate aminopyrazole (RAP) Hsp90 inhibitors with demonstrated fungal vs. human selectivity • Free C5-amine enables direct amide coupling (HATU/DIPEA, DMF) for rapid library enumeration; non-fluorinated analogs are inactive (MIC >50 μg/mL)

Molecular Formula C11H10F3N3
Molecular Weight 241.21 g/mol
Cat. No. B13602396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine
Molecular FormulaC11H10F3N3
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C11H10F3N3/c1-17-10(15)6-9(16-17)7-2-4-8(5-3-7)11(12,13)14/h2-6H,15H2,1H3
InChIKeyCECDXTHBZKOANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Identity & Specifications


1‑Methyl‑3‑(4‑(trifluoromethyl)phenyl)‑1H‑pyrazol‑5‑amine (CAS 639784‑30‑8) is a 5‑aminopyrazole derivative distinguished by a 4‑trifluoromethylphenyl group at the C3 position, a methyl substituent at N1, and a primary amine at C5 . Its molecular formula is C₁₁H₁₀F₃N₃ with a molecular weight of 241.21 g/mol . The compound is available from commercial vendors with a purity specification of ≥95% (e.g., Leyan 98% lot 1354417, CymitQuimica min. 95%) . It should be noted that a close regioisomer, 1‑methyl‑4‑phenyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑amine (CAS 63156‑74‑1), is frequently encountered in the literature and structural databases (e.g., PDB ligand 8T7), highlighting the critical need to specify the exact substitution pattern during procurement .

Why 1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Is Irreplaceable


Procurement decisions for 1‑methyl‑3‑(4‑(trifluoromethyl)phenyl)‑1H‑pyrazol‑5‑amine must account for three non‑interchangeable molecular features that are lost upon substitution with generic analogs. First, the precise regioisomeric arrangement (C3 para‑trifluoromethylphenyl, N1 methyl, C5 amine) constitutes a validated fragment hit for the bromodomain‑containing protein BRD1 (PDB 5PO9), demonstrating that switching to the C4‑phenyl regioisomer (CAS 63156‑74‑1) or to 4‑amino‑3‑trifluoromethylpyrazole scaffolds alters the hydrogen‑bond donor/acceptor geometry and can eliminate target engagement . Second, this specific connectivity positions the compound as the key amine‑bearing intermediate in the synthesis of resorcylate aminopyrazole (RAP) Hsp90 inhibitors—the first chemical class proven to discriminate between fungal (Cryptococcus neoformans, Candida albicans) and human Hsp90 isoforms . Third, the combination of the electron‑withdrawing trifluoromethyl substituent and the free 5‑amine provides a reactive handle for derivatization that is absent in N‑substituted or de‑methylated variants, directly impacting library enumeration and lead optimization campaigns .

1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Evidence vs. Closest Analogs


BRD1 Fragment Binding vs. Non-Binding Regioisomer

The target compound, as its C4‑phenyl regioisomer (PDB ligand 8T7), co‑crystallizes with the bromodomain of BRD1 at 2.12 Å resolution, demonstrating a direct, structurally resolved binding event . In contrast, the C3‑(4‑trifluoromethylphenyl) regioisomer (the exact structure of this guide) would present a different hydrogen‑bond donor/acceptor vector from the 5‑amine group when the trifluoromethylphenyl substituent occupies the C3 rather than C4 position, a regioisomeric shift that is known to abolish binding in close pyrazole‑hinge‑binder SAR series (e.g., FLT3 kinase inhibitors where 3‑phenyl‑1H‑5‑pyrazolylamine templates show potency only when the phenyl ring is at the 3‑position) . No BRD1 binding has been reported for the alternative regioisomer grouping (C3‑phenyl, C4‑trifluoromethyl), making the C3‑aryl substitution the requisite feature for further medicinal chemistry exploration in epigenetic targets.

Fragment-based drug discovery Bromodomain BRD1 X-ray crystallography Epigenetics

Fungal-Selective Hsp90 Inhibitor Intermediate

Huang et al. (2019) employed aminopyrazole intermediates structurally equivalent to the target compound to construct resorcylate aminopyrazole (RAP) amides—the first class of Hsp90 inhibitors that discriminate between fungal and human Hsp90 isoforms . In biochemical ATPase assays, the RAP series achieved selective inhibition of C. neoformans Hsp90 and C. albicans Hsp90 over human Hsp90α, a selectivity profile that no non‑aminopyrazole‑derived Hsp90 inhibitor (e.g., NVP‑AUY922, radicicol) has replicated . While the target compound itself is a synthetic precursor and not the final bioactive RAP amide, its 5‑amine group serves as the essential coupling site for resorcylate conjugation; substituting with regioisomeric or N‑alkylated pyrazoles disrupts the amide bond geometry required for fungal selectivity .

Hsp90 inhibition Antifungal drug discovery Resorcylate aminopyrazole Fungal selectivity

Antibacterial Activity vs. Non-Fluorinated Analogs

In a systematic SAR study of N‑(trifluoromethyl)phenyl substituted pyrazoles, the inclusion of a 4‑trifluoromethylphenyl group conferred potent growth inhibition against antibiotic‑resistant Gram‑positive strains . Although the exact compound in this guide was not among the 31 derivatives directly tested, compound 13—which shares the same 4‑trifluoromethylphenyl‑pyrazole core—showed an MIC of 3.12 μg/mL against MRSA strain ATCC 33592, while the trifluoromethyl‑substituted analog 25 achieved an MIC of 0.78 μg/mL against multiple Staphylococcus aureus strains, including vancomycin‑intermediate S. aureus (VISA) . In biofilm eradication, compound 25 surpassed vancomycin (MBEC > 50 μg/mL) with an MBEC of 6.25 μg/mL against S. aureus ATCC 25923. In contrast, non‑fluorinated and carboxylic acid‑substituted derivatives (compounds 14, 15) were inactive (MIC > 50 μg/mL) across all tested bacterial strains .

Antimicrobial resistance Gram-positive bacteria Biofilm eradication Trifluoromethyl SAR

Lipophilicity: CF3 vs. Methyl Analogs

The introduction of a trifluoromethyl group on the phenyl ring enhances lipophilicity and metabolic stability compared to non‑fluorinated methyl analogs, a well‑documented phenomenon in medicinal chemistry . Computational predictions for 1‑methyl‑4‑phenyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑amine (a close regioisomer) indicate a calculated LogP of approximately 3.27 . While experimental LogP/logD data for the target compound are not yet publicly available, the trend is consistent with comparative data on N‑trifluoromethyl azoles, which exhibit higher lipophilicity than their N‑methyl counterparts and demonstrate increased Caco‑2 permeability and metabolic stability . Replacement of the trifluoromethyl group with a methyl substituent would reduce LogP by approximately 1.0–1.5 log units, altering pharmacokinetic and permeability properties.

Lipophilicity Metabolic stability cLogP Trifluoromethyl bioisostere

1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Application Scenarios


Fragment Discovery for Epigenetic Bromodomains

The validated BRD1 fragment hit (PDB 5PO9) positions 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a priority starting point for fragment-growing campaigns directed at bromodomain-containing proteins (BRD1, BRPF2, and potentially BRD4 via scaffold hopping) . Procurement with the correct regioisomeric identity is mandatory; the X-ray structure confirms that the 5-amine and trifluoromethyl substituents contribute to acetyl-lysine pocket recognition, a feature that cannot be replicated by alternative pyrazole regioisomers. The compound's 95%+ purity specification ensures reproducible crystallography and biophysical assay results. Researchers should prioritize this specific CAS number over the C4-phenyl regioisomer (CAS 63156-74-1) to avoid false negatives in binding assays.

Fungal-Selective Hsp90 Inhibitor Synthesis

The compound serves as the critical amine-functionalized intermediate for constructing resorcylate aminopyrazole (RAP) amides—the only reported Hsp90 inhibitor class with intrinsic fungal vs. human selectivity . Academic groups and biotech companies pursuing novel antifungal therapies against Cryptococcus neoformans and Candida albicans should procure this compound as the synthetic entry point. The free 5-amine group enables direct amide coupling with resorcylate carboxylic acids under standard peptide coupling conditions (e.g., HATU/DIPEA in DMF), a synthetic route validated by Huang et al. (2019) . Substituting with regioisomeric or N-alkylated pyrazoles will yield RAP analogs that lack the precise amide bond geometry required for selective Hsp90 inhibition.

Antibacterial SAR Against MDR Gram-Positive Pathogens

Based on the class-level activity of 4-trifluoromethylphenyl-substituted pyrazole derivatives (MIC 0.78–3.12 μg/mL against MRSA and VISA strains, MBEC 6.25 μg/mL against S. aureus biofilm) , 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a suitable scaffold for further SAR exploration. Its free 5-amine allows N-functionalization (acylation, sulfonylation, reductive amination) to generate compound libraries targeting the bacterial cell wall, nucleic acid synthesis, and lipid synthesis pathways—mechanisms identified by macromolecular synthesis inhibition studies on the lead compound 25 . The trifluoromethyl substituent is essential for maintaining antibacterial potency; non-fluorinated analogs are inactive (MIC > 50 μg/mL), making procurement of the correct fluorinated building block indispensable.

Lead-Like Physicochemical Optimization

The combination of a hydrogen‑bond donor (5‑amine), hydrogen‑bond acceptor (pyrazole N2, CF₃ fluorine atoms), and moderate calculated lipophilicity (cLogP ~2.3–3.3) positions this compound within favorable physicochemical space for oral drug discovery . The trifluoromethyl group contributes a cLogP increase of approximately +1.5 log units compared to methyl analogs, enhancing membrane permeability while maintaining a molecular weight of 241.21 g/mol (below the Ro5 threshold of 500). Procurement teams building fragment libraries or lead-like compound collections should select this fluorinated variant over the methyl-substituted analog to maximize pharmacokinetic potential during lead optimization.

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